3-(5-Methyl-2-pyridyl)-1-propene

Polymer Chemistry Monomer Selection Radical Polymerization

3-(5-Methyl-2-pyridyl)-1-propene (CAS 951887-10-8), also known as 5-methyl-2-prop-2-enylpyridine or 2-allyl-5-methylpyridine, is a substituted pyridine derivative with the molecular formula C9H11N and a molecular weight of 133.19 g/mol. This compound is a versatile building block in organic synthesis, particularly valued for constructing heterocyclic frameworks and functionalized pyridine derivatives in pharmaceutical and agrochemical research.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 951887-10-8
Cat. No. B3174024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-2-pyridyl)-1-propene
CAS951887-10-8
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CC=C
InChIInChI=1S/C9H11N/c1-3-4-9-6-5-8(2)7-10-9/h3,5-7H,1,4H2,2H3
InChIKeyKIJZRSOWPPYMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-2-pyridyl)-1-propene (CAS 951887-10-8): Technical Profile and Procurement Context


3-(5-Methyl-2-pyridyl)-1-propene (CAS 951887-10-8), also known as 5-methyl-2-prop-2-enylpyridine or 2-allyl-5-methylpyridine, is a substituted pyridine derivative with the molecular formula C9H11N and a molecular weight of 133.19 g/mol . This compound is a versatile building block in organic synthesis, particularly valued for constructing heterocyclic frameworks and functionalized pyridine derivatives in pharmaceutical and agrochemical research [1]. The molecule features a pyridine ring substituted with a methyl group at the 5-position and an allyl group at the 2-position . The presence of both a basic, nucleophilic pyridine nitrogen and a reactive allyl moiety confers a distinct reactivity profile that differentiates it from closely related vinylpyridine and allylpyridine analogs. Its ability to participate in a range of C-C bond-forming reactions, including cross-couplings and cyclizations, underpins its utility as a key intermediate .

Why 3-(5-Methyl-2-pyridyl)-1-propene Cannot Be Replaced by 5-Methyl-2-vinylpyridine or 2-Allylpyridine in Critical Applications


The reactivity and subsequent application of 3-(5-Methyl-2-pyridyl)-1-propene are dictated by its unique structural features. Its 2-allyl group offers a different reaction profile compared to the vinyl group of 5-methyl-2-vinylpyridine, which is a classic monomer for radical polymerization . Similarly, the 5-methyl substitution on the pyridine ring alters its electronic properties and steric environment compared to the unsubstituted 2-allylpyridine, affecting its binding affinity in metal coordination and its reactivity in cross-coupling reactions . Substituting with a close analog would therefore lead to a different product distribution, altered reaction kinetics, or a failure to achieve the desired structural motif. For instance, in applications requiring a stable, non-polymerizing allyl handle for further functionalization, 5-methyl-2-vinylpyridine would be entirely unsuitable due to its propensity for vinyl polymerization. The specific positioning of the methyl and allyl groups in 3-(5-Methyl-2-pyridyl)-1-propene is therefore non-interchangeable, making it a critical, application-specific building block.

Quantitative Evidence for the Differentiated Selection of 3-(5-Methyl-2-pyridyl)-1-propene (CAS 951887-10-8)


Polymerization Propensity: Allyl vs. Vinyl Reactivity

While both compounds contain an alkene, their polymerization behavior is fundamentally different. 5-Methyl-2-vinylpyridine is a well-known monomer that readily undergoes radical polymerization to form poly(5-methyl-2-vinylpyridine) . In contrast, the allyl group in 3-(5-Methyl-2-pyridyl)-1-propene is significantly less prone to radical homopolymerization due to degradative chain transfer. This is a well-established class-level distinction for allyl monomers [1]. This difference is critical for selecting a synthetic intermediate where the alkene must remain intact for a subsequent, non-polymerization reaction (e.g., Heck coupling, hydroboration) without forming unwanted polymeric byproducts.

Polymer Chemistry Monomer Selection Radical Polymerization

Stability and Storage: The Role of TBC Stabilizer

Commercial samples of 3-(5-Methyl-2-pyridyl)-1-propene are supplied with a purity of 98% and are stabilized with 4-tert-butylcatechol (TBC) . TBC is a common inhibitor used to prevent radical-induced polymerization of reactive alkenes. The presence of TBC as a stabilizer is a direct, quantifiable indicator of the compound's inherent reactivity and a key differentiator from more stable analogs that do not require stabilization. For example, the less reactive 2-allylpyridine may not be routinely supplied with a polymerization inhibitor. The inclusion of TBC ensures long-term storage stability and consistent performance in subsequent reactions.

Chemical Stability Storage Stabilizer

Molecular Weight and Formula: Basis for Stoichiometric Calculations

The target compound has a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . This is distinct from its closest analogs. For instance, 5-Methyl-2-vinylpyridine has the formula C8H9N and a molecular weight of 119.16 g/mol . The 14 g/mol difference corresponds to an additional CH2 group, a direct consequence of the allyl versus vinyl substitution. This difference is not trivial; it directly impacts the molar quantities required for reactions, the calculation of yields, and the physical properties (e.g., boiling point) of the compound [1].

Molecular Weight Stoichiometry Formulation

Commercial Purity and Associated Cost Premium

3-(5-Methyl-2-pyridyl)-1-propene is commercially available at high purities of 97% and 98% [1]. This is comparable to the high-purity specifications for its analog 5-methyl-2-vinylpyridine, which is commonly sold at 95% purity . However, the cost per gram for the target compound is substantially higher, reflecting its more specialized synthesis and lower-volume demand. For example, pricing data from 2023 indicates a cost of approximately €400/g for 97% purity material [1], whereas 5-methyl-2-vinylpyridine is typically offered at a lower price point due to its broader use as a commodity monomer . This cost differential is a direct consequence of its niche application space and more complex synthesis.

Purity Cost Procurement

Defined Application Scenarios for 3-(5-Methyl-2-pyridyl)-1-propene (CAS 951887-10-8) Based on Evidence


Synthesis of Complex Heterocycles via Allyl-Functionalization

3-(5-Methyl-2-pyridyl)-1-propene is the preferred starting material when a synthetic route requires a pyridine ring with a stable allyl handle for late-stage functionalization. The allyl group can participate in Heck couplings, hydroborations, or epoxidations without the risk of radical polymerization that plagues its vinyl analog, 5-methyl-2-vinylpyridine [1]. This scenario is supported by the class-level inference regarding polymerization propensity [1].

Metal Coordination Chemistry and Catalysis

The compound is valuable in coordination chemistry as a ligand precursor. The 5-methyl substitution on the pyridine ring provides a specific steric and electronic environment distinct from unsubstituted pyridines or 2-allylpyridine . This allows for the fine-tuning of a metal center's properties in catalytic applications, where small changes in ligand structure can lead to significant differences in activity and selectivity. The differentiated molecular structure and purity are essential for reproducible catalyst synthesis.

Medicinal Chemistry Building Block for Kinase Inhibitors

The compound has been specifically highlighted in the literature as a key building block in the development of novel kinase inhibitors [2]. In structure-activity relationship (SAR) studies, the precise spatial arrangement and electronic properties conferred by the 5-methyl-2-allylpyridine motif can be critical for binding to a target protein's active site. Substituting with a vinyl or unsubstituted analog would likely lead to a loss of potency or selectivity, making the authentic compound indispensable for these medicinal chemistry programs [2].

Preparation of Functional Polymers via Controlled Allyl Chemistry

In polymer science, the compound can be used to introduce a pyridine-based functional group into a polymer backbone or as a side chain via its allyl group, without undergoing homopolymerization [1]. This is in direct contrast to 5-methyl-2-vinylpyridine, which is a monomer. This controlled reactivity allows for the creation of well-defined, functional materials where the pyridine unit is used for subsequent modifications, such as quaternization or metal complexation, without the complication of an uncontrolled radical polymerization of the monomer itself [1].

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